Cas no 2058739-71-0 (1-[8-(2-Pyrazinylcarbonyl)-8-azabicyclo[3.2.1]oct-3-yl]-2,5-pyrrolidinedione)

1-[8-(2-Pyrazinylcarbonyl)-8-azabicyclo[3.2.1]oct-3-yl]-2,5-pyrrolidinedione structure
2058739-71-0 structure
Product name:1-[8-(2-Pyrazinylcarbonyl)-8-azabicyclo[3.2.1]oct-3-yl]-2,5-pyrrolidinedione
CAS No:2058739-71-0
MF:C16H18N4O3
MW:314.339123249054
CID:5379677

1-[8-(2-Pyrazinylcarbonyl)-8-azabicyclo[3.2.1]oct-3-yl]-2,5-pyrrolidinedione Chemical and Physical Properties

Names and Identifiers

    • 1-[8-(2-Pyrazinylcarbonyl)-8-azabicyclo[3.2.1]oct-3-yl]-2,5-pyrrolidinedione
    • Inchi: 1S/C16H18N4O3/c21-14-3-4-15(22)20(14)12-7-10-1-2-11(8-12)19(10)16(23)13-9-17-5-6-18-13/h5-6,9-12H,1-4,7-8H2
    • InChI Key: NMGVTCUMMXECRC-UHFFFAOYSA-N
    • SMILES: N1(C2CC3N(C(C4=NC=CN=C4)=O)C(CC3)C2)C(=O)CCC1=O

Experimental Properties

  • Density: 1.403±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 559.6±50.0 °C(Predicted)
  • pka: 1.70±0.10(Predicted)

1-[8-(2-Pyrazinylcarbonyl)-8-azabicyclo[3.2.1]oct-3-yl]-2,5-pyrrolidinedione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
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F6473-7013-2μmol
1-[8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
2058739-71-0 90%+
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F6473-7013-10μmol
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2058739-71-0 90%+
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F6473-7013-10mg
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2058739-71-0 90%+
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F6473-7013-2mg
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2058739-71-0 90%+
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F6473-7013-3mg
1-[8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
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F6473-7013-5μmol
1-[8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
2058739-71-0 90%+
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F6473-7013-4mg
1-[8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
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Life Chemicals
F6473-7013-5mg
1-[8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
2058739-71-0 90%+
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$103.5 2023-04-25
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F6473-7013-1mg
1-[8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
2058739-71-0 90%+
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$81.0 2023-04-25

Additional information on 1-[8-(2-Pyrazinylcarbonyl)-8-azabicyclo[3.2.1]oct-3-yl]-2,5-pyrrolidinedione

Comprehensive Analysis of 1-[8-(2-Pyrazinylcarbonyl)-8-azabicyclo[3.2.1]oct-3-yl]-2,5-pyrrolidinedione (CAS No. 2058739-71-0)

The compound 1-[8-(2-Pyrazinylcarbonyl)-8-azabicyclo[3.2.1]oct-3-yl]-2,5-pyrrolidinedione (CAS No. 2058739-71-0) is a structurally unique molecule that has garnered significant attention in pharmaceutical and biochemical research. Its complex bicyclic framework, combined with the pyrrolidinedione and pyrazinylcarbonyl moieties, makes it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential role as a modulator of enzymatic activity, given its ability to interact with specific protein targets.

In recent years, the demand for novel heterocyclic compounds like 1-[8-(2-Pyrazinylcarbonyl)-8-azabicyclo[3.2.1]oct-3-yl]-2,5-pyrrolidinedione has surged due to their versatility in drug discovery. The 8-azabicyclo[3.2.1]octane scaffold, a key structural feature of this compound, is known for its conformational rigidity, which enhances binding affinity to biological targets. This property aligns with current trends in precision medicine, where researchers seek molecules with high selectivity and minimal off-target effects.

The pyrazine ring in this compound contributes to its electron-rich nature, facilitating interactions with aromatic amino acids in enzyme active sites. This characteristic is particularly relevant in the context of neurodegenerative diseases, where modulation of protein-protein interactions is a hot topic. For instance, questions like "How do pyrrolidinedione derivatives affect amyloid aggregation?" or "What are the applications of azabicyclic compounds in CNS disorders?" are frequently searched in scientific databases, highlighting the growing interest in such molecules.

From a synthetic chemistry perspective, the preparation of 1-[8-(2-Pyrazinylcarbonyl)-8-azabicyclo[3.2.1]oct-3-yl]-2,5-pyrrolidinedione involves multi-step organic transformations, including amide coupling and cyclization reactions. The 2,5-pyrrolidinedione moiety, also known as succinimide, is a pharmacophore found in several FDA-approved drugs, further underscoring the therapeutic potential of this compound. Researchers are actively investigating its stability under physiological conditions, a critical factor for bioavailability.

Another area of interest is the compound's potential as a building block for PROTACs (Proteolysis Targeting Chimeras), a cutting-edge technology in targeted protein degradation. The 8-azabicyclo[3.2.1]octane core could serve as a rigid linker, while the pyrazinylcarbonyl group might engage E3 ubiquitin ligases. This application aligns with the increasing number of searches for "small molecule degraders in cancer therapy" and "next-generation heterocyclic drug design."

In computational studies, 1-[8-(2-Pyrazinylcarbonyl)-8-azabicyclo[3.2.1]oct-3-yl]-2,5-pyrrolidinedione has shown favorable docking scores against kinases and GPCRs, making it a subject of virtual screening campaigns. The rise of AI-driven drug discovery has further amplified interest in such compounds, with queries like "machine learning for azabicyclic compound optimization" becoming increasingly common. Its three-dimensional structure offers a unique vector for structure-activity relationship (SAR) studies.

Environmental and metabolic stability studies of this compound are also underway, addressing concerns about "green chemistry approaches for N-heterocycle synthesis." The presence of both hydrogen bond acceptors and donors in its structure suggests potential for oral bioavailability, a key consideration in modern drug development pipelines. These aspects resonate with the pharmaceutical industry's focus on sustainable and patient-centric solutions.

In summary, 1-[8-(2-Pyrazinylcarbonyl)-8-azabicyclo[3.2.1]oct-3-yl]-2,5-pyrrolidinedione represents an exciting intersection of structural complexity and therapeutic potential. Its investigation continues to expand across multiple disciplines, from synthetic methodology development to biological target validation, making it a compound to watch in coming years.

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